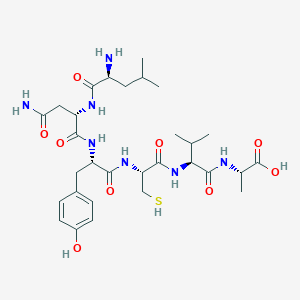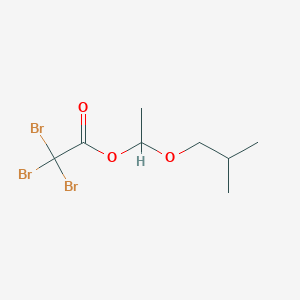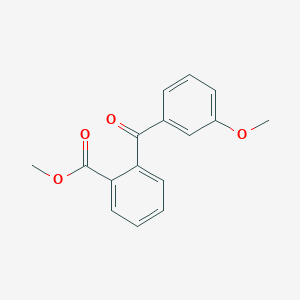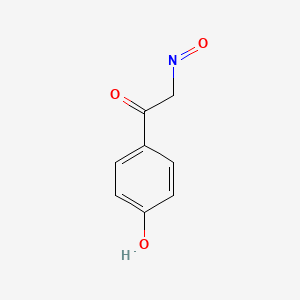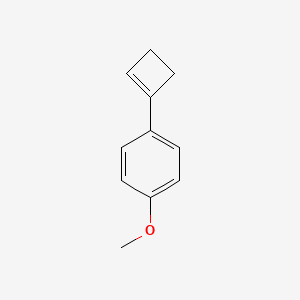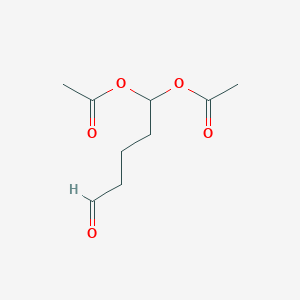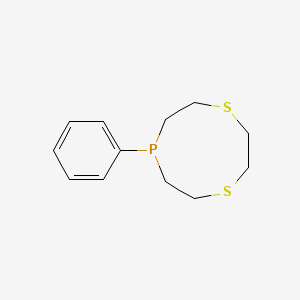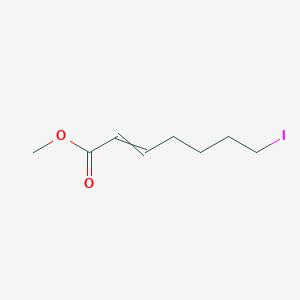![molecular formula C17H32 B12557563 Bicyclo[7.4.4]heptadecane CAS No. 193813-21-7](/img/structure/B12557563.png)
Bicyclo[7.4.4]heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[7.4.4]heptadecane is a complex polycyclic hydrocarbon with a unique structure characterized by two interconnected rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[7.4.4]heptadecane can be achieved through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure. Additionally, photocatalytic Minisci-like conditions can be used to introduce various functional groups at the bridgehead position, enhancing the compound’s versatility .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[7.4.4]heptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols .
Scientific Research Applications
Bicyclo[7.4.4]heptadecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[7.4.4]heptadecane exerts its effects involves interactions with specific molecular targets and pathways. For example, it can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a model compound for studying reaction mechanisms.
Bicyclo[3.3.1]nonane: Used in the development of pharmaceuticals and as a bioisostere in drug design.
Bicyclo[4.1.0]heptene: Serves as a versatile building block in organic synthesis and has applications in material science.
Uniqueness
Bicyclo[7.4.4]heptadecane stands out due to its larger and more complex structure compared to other bicyclic compounds. This complexity provides unique opportunities for chemical modifications and applications in various fields .
Properties
CAS No. |
193813-21-7 |
|---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
bicyclo[7.4.4]heptadecane |
InChI |
InChI=1S/C17H32/c1-2-4-10-16-12-6-8-14-17(11-5-3-1)15-9-7-13-16/h16-17H,1-15H2 |
InChI Key |
YOMHAXKFORBMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2CCCCC(CCC1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


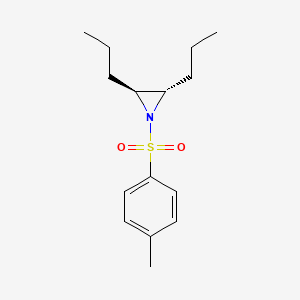
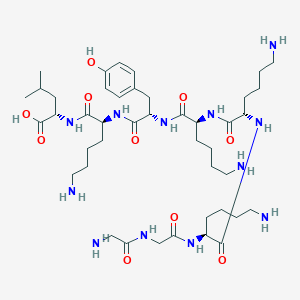
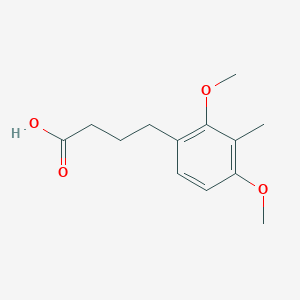
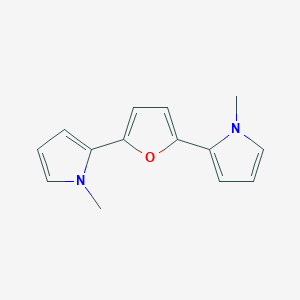
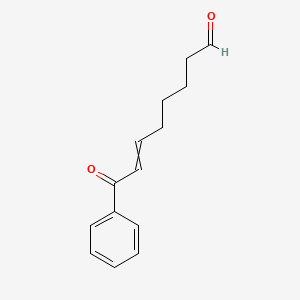
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
